molecular formula C9H6N4OS B1527139 5-(1,3-Benzothiazol-2-yl)-1,3,4-oxadiazol-2-amine CAS No. 1350988-83-8

5-(1,3-Benzothiazol-2-yl)-1,3,4-oxadiazol-2-amine

Cat. No.: B1527139
CAS No.: 1350988-83-8
M. Wt: 218.24 g/mol
InChI Key: IBFZVUMZCVQSDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1,3-Benzothiazol-2-yl)-1,3,4-oxadiazol-2-amine: is a heterocyclic compound that features both benzothiazole and oxadiazole rings. These structures are known for their significant biological and pharmacological activities. The compound’s unique structure makes it a subject of interest in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1,3-Benzothiazol-2-yl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzothiazole with hydrazine derivatives, followed by cyclization with carbon disulfide and subsequent oxidation . Another approach involves the use of microwave irradiation to enhance reaction rates and yields .

Industrial Production Methods: Industrial production of this compound may involve scalable methods such as one-pot multicomponent reactions, which are efficient and cost-effective. These methods often utilize green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the oxadiazole ring, using reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, mild acidic or basic conditions.

    Reduction: Sodium borohydride, ethanol as a solvent.

    Substitution: Alkyl halides, polar aprotic solvents like dimethylformamide (DMF).

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or hydrazines.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: In biological research, 5-(1,3-Benzothiazol-2-yl)-1,3,4-oxadiazol-2-amine is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with various biological targets makes it a promising candidate for therapeutic development .

Medicine: The compound has shown potential in the development of new pharmaceuticals, particularly in the treatment of infectious diseases and cancer. Its derivatives are being explored for their efficacy and safety in preclinical studies .

Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as fluorescence and conductivity. These materials have applications in electronics and photonics .

Mechanism of Action

The mechanism of action of 5-(1,3-Benzothiazol-2-yl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

    2-Amino-1,3-benzothiazole: Shares the benzothiazole ring but lacks the oxadiazole moiety.

    1,3,4-Oxadiazole derivatives: Contain the oxadiazole ring but differ in the substituents attached to it.

Uniqueness: 5-(1,3-Benzothiazol-2-yl)-1,3,4-oxadiazol-2-amine is unique due to the combination of benzothiazole and oxadiazole rings, which confer distinct chemical and biological properties. This dual-ring system enhances its potential as a versatile scaffold in drug design and materials science .

Properties

IUPAC Name

5-(1,3-benzothiazol-2-yl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4OS/c10-9-13-12-7(14-9)8-11-5-3-1-2-4-6(5)15-8/h1-4H,(H2,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBFZVUMZCVQSDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=NN=C(O3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(1,3-Benzothiazol-2-yl)-1,3,4-oxadiazol-2-amine
Reactant of Route 2
5-(1,3-Benzothiazol-2-yl)-1,3,4-oxadiazol-2-amine
Reactant of Route 3
5-(1,3-Benzothiazol-2-yl)-1,3,4-oxadiazol-2-amine
Reactant of Route 4
5-(1,3-Benzothiazol-2-yl)-1,3,4-oxadiazol-2-amine
Reactant of Route 5
5-(1,3-Benzothiazol-2-yl)-1,3,4-oxadiazol-2-amine
Reactant of Route 6
5-(1,3-Benzothiazol-2-yl)-1,3,4-oxadiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.